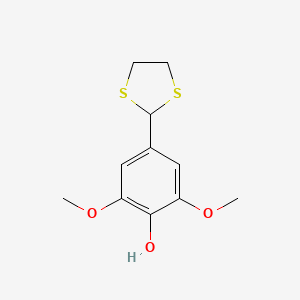
4-(1,3-Dithiolan-2-yl)-2,6-dimethoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-Dithiolan-2-yl)-2,6-dimethoxyphenol is an organic compound characterized by the presence of a phenol group substituted with a 1,3-dithiolan ring and two methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dithiolan-2-yl)-2,6-dimethoxyphenol typically involves the reaction of 2,6-dimethoxyphenol with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of a thioacetal intermediate, which is subsequently cyclized to form the 1,3-dithiolan ring . The reaction conditions often include the use of an inert atmosphere and moderate temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-(1,3-Dithiolan-2-yl)-2,6-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The dithiolan ring can be reduced to form thiol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, thiol derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-(1,3-Dithiolan-2-yl)-2,6-dimethoxyphenol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(1,3-Dithiolan-2-yl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the dithiolan ring can interact with thiol-containing enzymes and proteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
4-(1,3-Dithiolan-2-yl)phenol: Similar structure but lacks the methoxy groups.
1,3-Dithiolane derivatives: Compounds with similar dithiolan rings but different substituents on the phenol ring.
Uniqueness
4-(1,3-Dithiolan-2-yl)-2,6-dimethoxyphenol is unique due to the presence of both methoxy groups and the dithiolan ring, which confer distinct chemical and biological properties
特性
CAS番号 |
831242-14-9 |
|---|---|
分子式 |
C11H14O3S2 |
分子量 |
258.4 g/mol |
IUPAC名 |
4-(1,3-dithiolan-2-yl)-2,6-dimethoxyphenol |
InChI |
InChI=1S/C11H14O3S2/c1-13-8-5-7(11-15-3-4-16-11)6-9(14-2)10(8)12/h5-6,11-12H,3-4H2,1-2H3 |
InChIキー |
XMWRGFVQENBFAL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1O)OC)C2SCCS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















